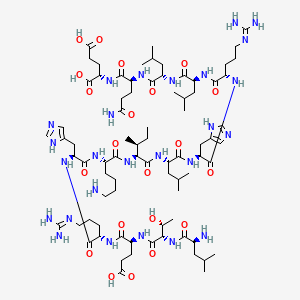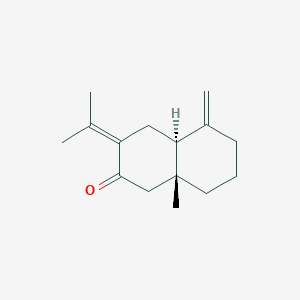
chrysin 6-C-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chrysin 6-C-glucoside is a naturally occurring flavonoid glycoside, specifically a C-glycosylated derivative of chrysin. It is found in various plants and is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The glycosylation of chrysin enhances its solubility and stability, making it more effective in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chrysin 6-C-glucoside can be synthesized through biotransformation using engineered strains of Escherichia coli. The process involves the introduction of heterologous uridine diphosphate-glucose biosynthetic genes and glucose facilitator diffusion protein into the E. coli cells. The engineered strains convert chrysin to this compound with a conversion rate of up to 50% under optimized conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation using bioengineered E. coli strains. The fermentation process involves the supplementation of chrysin and the use of high-performance liquid chromatography for product isolation and purification .
Analyse Chemischer Reaktionen
Types of Reactions: Chrysin 6-C-glucoside undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. The glycosylation reaction is catalyzed by uridine diphospho-glycosyltransferases, which attach glucose to the chrysin molecule .
Common Reagents and Conditions:
Glycosylation: Uridine diphosphate-glucose, glycosyltransferases, and engineered microbial strains.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.
Hydrolysis: Acidic or enzymatic conditions to cleave the glycosidic bond.
Major Products:
Glycosylation: this compound.
Oxidation: Oxidized derivatives of this compound.
Hydrolysis: Chrysin and glucose.
Wissenschaftliche Forschungsanwendungen
Chrysin 6-C-glucoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of C-glycosides.
Medicine: Explored for its potential anticancer, antidiabetic, and neuroprotective effects.
Wirkmechanismus
Chrysin 6-C-glucoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes such as nuclear factor kappa B, cyclooxygenase 2, and inducible nitric oxide synthase.
Anticancer Activity: Induces apoptosis and inhibits cancer cell migration by modulating signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Chrysin 6-C-glucoside is unique compared to other similar compounds due to its C-glycosylation, which enhances its stability and solubility. Similar compounds include:
Chrysin 7-O-glucoside: An O-glycosylated derivative of chrysin with lower stability and solubility compared to this compound.
Luteolin 6-C-glucoside: Another C-glycosylated flavonoid with similar biological activities but different structural features.
This compound stands out due to its enhanced properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C21H20O9 |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-phenyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-8-14-17(25)19(27)20(28)21(30-14)16-11(24)7-13-15(18(16)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21+/m1/s1 |
InChI-Schlüssel |
KLLCDVSOGLKTDV-VJXVFPJBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




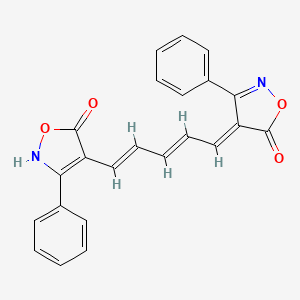
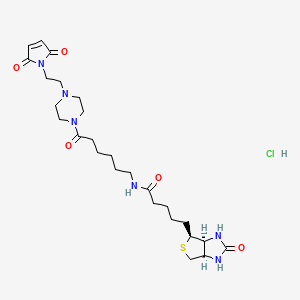
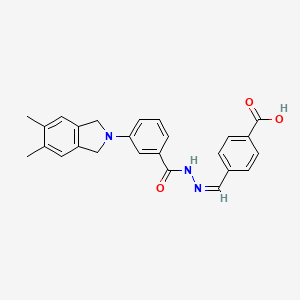


![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]penta-2,4-dienamide](/img/structure/B12383368.png)


